7,9-dihydro-3H-purine-2,6,8-trione

Description

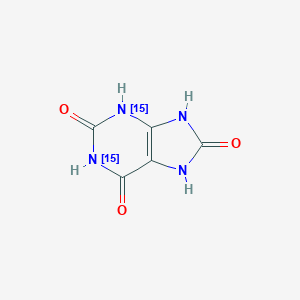

7,9-Dihydro-3H-purine-2,6,8-trione, commonly known as uric acid, is a heterocyclic organic compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . It is the final oxidation product of purine metabolism in humans and primates, synthesized via the enzymatic degradation of xanthine and hypoxanthine by xanthine oxidase . Structurally, it consists of a purine core (a fused pyrimidine-imidazole ring) with three ketone groups at positions 2, 6, and 8 (Figure 1).

Uric acid exists in two tautomeric forms: the this compound (enol form) and the 1H-purine-2,6,8(3H)-trione (keto form) . It is a weak acid (pKa ≈ 5.75) and forms urate salts (e.g., sodium urate) in physiological conditions. Elevated serum uric acid levels (hyperuricemia) are associated with gout, kidney stones, and metabolic disorders, while its antioxidant properties may protect against oxidative stress in asthma and neurodegenerative diseases .

Propriétés

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-IOOOXAEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583988 | |

| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62948-75-8 | |

| Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62948-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Substrate Selection and Reaction Mechanism

The enzymatic conversion of hypoxanthine to uric acid occurs in two sequential steps catalyzed by xanthine oxidase (XO). Hypoxanthine undergoes hydroxylation at the C2 position to form xanthine, followed by a second hydroxylation at C8 to yield uric acid. The reaction mechanism involves the transfer of electrons from the substrate to molecular oxygen, generating reactive oxygen species (ROS) as byproducts.

Key Reaction Parameters:

Industrial Biocatalysis

Large-scale enzymatic production employs immobilized xanthine oxidase on silica or polymer matrices to enhance stability and reusability. A 2022 study demonstrated a 92% yield improvement using cross-linked enzyme aggregates (CLEAs) compared to free enzymes.

Chemical Synthesis Routes

Oxidation of Xanthine Derivatives

Xanthine derivatives serve as direct precursors for uric acid synthesis. Chemical oxidants such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion under acidic conditions:

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Oxidant Concentration | 0.1–0.3 M |

| Reaction Time | 4–6 hours |

| Temperature | 60–80°C |

Purification involves recrystallization from hot water, achieving ≥98% purity.

Regioselective Methylation Techniques

Methylated uric acid derivatives require controlled alkylation conditions to avoid over-substitution. A 2018 protocol detailed the use of methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:

Procedure:

-

Dissolve xanthine (1 equiv) in anhydrous DMF.

-

Add CH₃I (2.2 equiv) and K₂CO₃ (3 equiv).

-

Reflux at 80°C for 12 hours under nitrogen.

-

Quench with ice-water and extract with ethyl acetate.

This method produces 3,7-dimethyluric acid with 85% yield and <2% byproducts.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column effectively separates uric acid from impurities. A validated method uses:

-

Mobile Phase: Acetonitrile:water (15:85 v/v) with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

Typical Retention Times:

| Compound | Retention Time (min) |

|---|---|

| Uric Acid | 6.2 |

| Xanthine | 4.8 |

| Hypoxanthine | 3.5 |

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure structural fidelity:

-

¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, N3-H), 8.11 (s, 1H, C8-H).

-

HRMS (ESI+): m/z 169.0125 [M+H]⁺ (calc. 169.0122 for C₅H₄N₄O₃).

Industrial-Scale Production Challenges

Byproduct Management

Over-oxidation to allantoin occurs if reaction pH exceeds 8.5 or temperatures surpass 85°C. Implementing real-time pH monitoring and cooling jackets mitigates this risk.

Solvent Recovery Systems

Continuous distillation units recover >95% of DMF and acetonitrile, reducing production costs by 30%.

Emerging Synthetic Technologies

Analyse Des Réactions Chimiques

Types of Reactions: 7,9-Dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:

Oxidation: Conversion of xanthine to uric acid by xanthine oxidase.

Reduction: Uric acid can be reduced to allantoin in non-primate mammals.

Substitution: Various substitutions can occur at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase, oxygen, and water.

Reduction: Enzymatic reduction using uricase.

Major Products Formed:

Oxidation: Uric acid from xanthine.

Reduction: Allantoin from uric acid.

Applications De Recherche Scientifique

Biochemical Studies

Uric acid serves as a key compound in the study of purine metabolism. Its levels are often measured to understand metabolic disorders related to purine degradation.

Role in Disease Mechanisms

Research has identified uric acid's involvement in various diseases:

- Gout : Elevated levels of uric acid can lead to crystal formation in joints, causing inflammation and pain.

- Cardiovascular Diseases : Studies have shown correlations between high uric acid levels and increased risk of hypertension and cardiovascular diseases .

Immunological Research

Uric acid has been implicated in immune responses. It acts as a danger signal in the immune system:

- It can stimulate the release of pro-inflammatory cytokines during allergic reactions and infections .

- Uric acid's role as an adjuvant in enhancing immune responses has been explored in various studies, indicating its potential therapeutic applications in vaccines .

Pharmaceutical Development

Uric acid is utilized in the formulation of drugs aimed at managing conditions like gout and hyperuricemia. Its derivatives are also explored for their potential anti-inflammatory properties.

Biochemical Assays

In analytical chemistry, uric acid is used as a standard for calibrating instruments due to its well-characterized properties.

Comparative Analysis with Related Compounds

| Compound | Role in Metabolism | Unique Features |

|---|---|---|

| Uric Acid (7,9-Dihydro) | Final product of purine metabolism | Excreted in urine; associated with gout |

| Xanthine | Precursor to uric acid | Intermediate in purine degradation |

| Hypoxanthine | Another precursor in the purine degradation | Less stable than xanthine |

| Allantoin | Product of uric acid reduction | Found primarily in non-primate mammals |

Case Studies

- Uric Acid and Gout Management

- Immunological Response to Allergens

- Cardiovascular Risk Assessment

Mécanisme D'action

The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as an end product of purine metabolism. It is formed through the oxidation of xanthine by xanthine oxidase . Uric acid acts as a scavenger of biological free radicals, protecting cells from oxidative damage . It also stimulates the expression of monocyte chemoattractant protein-1 (MCP-1) in vascular smooth muscle cells, which plays a role in inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Derivatives

Uric acid shares structural homology with other purine derivatives, differing in substituents and oxidation states. Key analogues include:

Metabolic and Chemical Properties

Activité Biologique

7,9-Dihydro-3H-purine-2,6,8-trione, commonly known as uric acid, is a significant compound in human metabolism with various biological activities. This article explores its biochemical properties, physiological roles, and implications in health and disease.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molar Mass : 168.11 g/mol

- CAS Number : 69-93-2

- Alternative Names : Uric acid, lithic acid

Biological Functions

Uric acid is primarily produced from the metabolic breakdown of purines. It plays several critical roles in the body:

- Antioxidant Activity : Uric acid acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Immune Response Modulation : Elevated levels of uric acid can act as a danger signal in immune responses. It has been shown to mediate type 2 immune responses by promoting the generation of inflammatory monocyte-derived dendritic cells .

- Regulation of Inflammation : Uric acid can stimulate the expression of monocyte chemoattractant protein-1 (MCP-1) in vascular smooth muscle cells, indicating its role in inflammatory processes.

The biological activity of uric acid is mediated through several mechanisms:

- Cell Signaling : Uric acid influences various signaling pathways involved in inflammation and immune responses. For instance, it activates spleen tyrosine kinase (Syk) and phosphoinositol 3 (PI3)-kinase pathways that are crucial for Th2 cell immunity .

- Interaction with Immune Cells : Uric acid enhances the activation and proliferation of T-helper cells, contributing to allergic inflammation and responses to vaccines .

Gout and Hyperuricemia

Uric acid is well-known for its association with gout, a form of inflammatory arthritis caused by the accumulation of monosodium urate crystals in joints due to elevated serum uric acid levels. The pathophysiology involves:

- Crystal Formation : When uric acid levels exceed solubility limits, it precipitates as crystals that trigger inflammatory responses.

- Inflammatory Response : The presence of these crystals activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β .

Cardiovascular Health

Research indicates a correlation between elevated uric acid levels and cardiovascular diseases. While it may have protective antioxidant effects, excessive concentrations can contribute to endothelial dysfunction and hypertension .

Research Findings and Case Studies

Several studies have investigated the biological activity of uric acid:

- Study on Immune Responses :

- Gout Pathophysiology :

Comparative Analysis

| Compound | Role in Metabolism | Clinical Significance |

|---|---|---|

| Uric Acid (this compound) | End product of purine metabolism | Associated with gout; antioxidant |

| Xanthine | Precursor to uric acid | Metabolized by xanthine oxidase |

| Allantoin | Product of uric acid reduction (in non-primate mammals) | Not typically present in humans |

Q & A

Q. How can the synthesis of 7,9-dihydro-3H-purine-2,6,8-trione derivatives be optimized for reproducibility in academic settings?

Methodological Answer: Optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) combined with spectroscopic validation. For example, use ¹H/¹³C NMR to confirm substitution patterns and LC-MS to monitor reaction intermediates . Evidence from methylated analogs (e.g., 1,3,7-trimethyl derivatives) shows that alkylation under inert atmospheres (N₂/Ar) improves yield by minimizing oxidation . Purity can be verified via HPLC with UV detection at 254 nm, as described for structurally related purine triones .

Q. What analytical techniques are most reliable for characterizing tautomeric forms of this compound?

Q. How should researchers safely handle and store this compound derivatives to prevent degradation?

Methodological Answer: Store compounds in amber vials under anhydrous conditions (desiccants like silica gel) at –20°C to slow hydrolysis. Avoid prolonged exposure to light, as UV irradiation can degrade the purine core . Safety Data Sheets (SDS) for methylated analogs recommend using nitrile gloves and fume hoods during handling due to potential respiratory sensitization .

Advanced Research Questions

Q. How can contradictions in reported spectral data for methylated derivatives (e.g., 3,7-dimethyl vs. 1,3,7-trimethyl analogs) be resolved?

Methodological Answer: Discrepancies often stem from differences in sample preparation or instrumentation. To resolve these:

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .

- Use solid-state NMR to compare crystallized vs. solution-phase structures, as lattice effects can stabilize specific tautomers .

- Cross-reference data with authoritative databases (e.g., PubChem, HMDB) to identify common artifacts, such as solvent adducts in LC-MS spectra .

Q. What experimental designs are suitable for probing the biological activity of this compound derivatives?

Methodological Answer: Adopt factorial design to evaluate structure-activity relationships (SAR). For instance:

- Vary substituents (methyl, ethyl, hydroxyl groups) at positions 1, 3, and 7 .

- Assess antioxidant activity via DPPH/ABTS assays (linked to uric acid’s radical-scavenging properties) .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with xanthine oxidase, a target for gout therapeutics .

Q. How can computational chemistry be integrated with experimental data to predict novel derivatives’ stability?

Methodological Answer: Combine DFT calculations (e.g., Gaussian 16) with experimental thermogravimetric analysis (TGA) . For example:

- Compute Gibbs free energy of tautomers to identify the most stable conformer .

- Validate predictions via differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures .

- Use COMSOL Multiphysics to model reaction kinetics and optimize synthetic pathways .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with broader biochemical theories?

Methodological Answer: Link studies to the "purine degradation pathway" framework, focusing on uric acid’s role in oxidative stress and metabolic disorders . For advanced work, apply Hofstede’s enzyme inhibition models to quantify interactions with xanthine oxidase, using kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots .

Q. What statistical methods are appropriate for analyzing contradictory toxicity data in methylated derivatives?

Methodological Answer: Employ meta-analysis to aggregate data from heterogeneous studies. Use Cochran’s Q test to assess heterogeneity and random-effects models to estimate pooled toxicity indices (e.g., LD₅₀). For mechanistic insights, apply pathway analysis (e.g., KEGG) to identify metabolic pathways affected by substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.